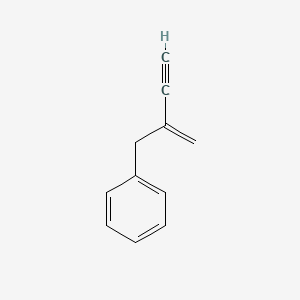
Benzene, (2-methylene-3-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-methylene-3-butynyl)- is an organic compound with the molecular formula C₁₁H₁₂ It is a derivative of benzene, featuring a methylene and butynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methylene-3-butynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, (2-methylene-3-butynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Aplicaciones Científicas De Investigación
Benzene, (2-methylene-3-butynyl)- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and kinetics.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, (2-methylene-3-butynyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- Benzene, (2-methyl-3-butenyl)-
- Benzene, (3-methyl-3-butenyl)-
- Benzene, (2-methyl-3-butynyl)-
Comparison: Benzene, (2-methylene-3-butynyl)- is unique due to the presence of both a methylene and butynyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
175852-68-3 |
|---|---|
Fórmula molecular |
C11H10 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-methylidenebut-3-ynylbenzene |
InChI |
InChI=1S/C11H10/c1-3-10(2)9-11-7-5-4-6-8-11/h1,4-8H,2,9H2 |
Clave InChI |
QQMVHXXZKXQTBI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=CC=CC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


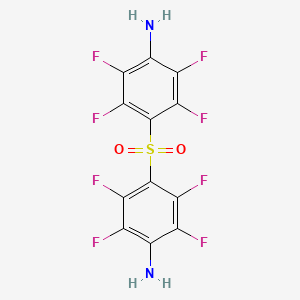
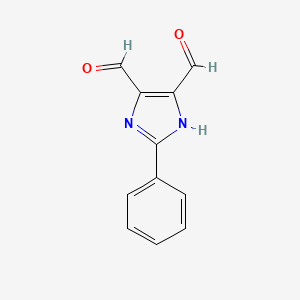
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
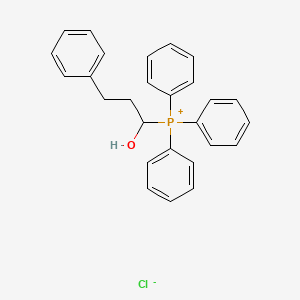
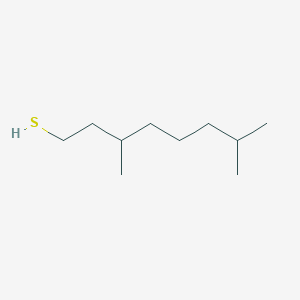
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)
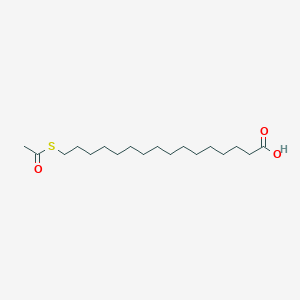
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

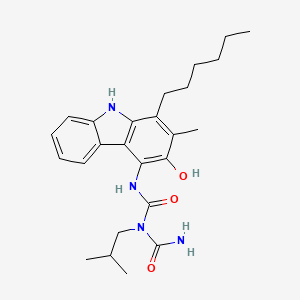
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
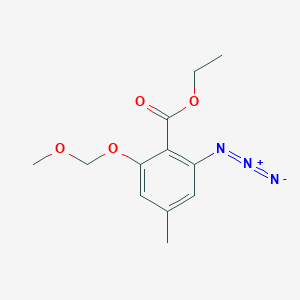
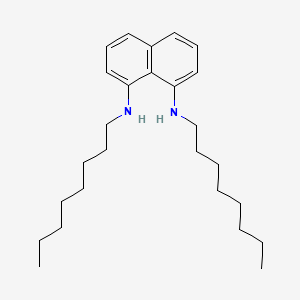
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
